molecular formula C20H22N2O B2988471 3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309342-90-1

3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2988471
CAS No.: 2309342-90-1
M. Wt: 306.409
InChI Key: ILYCNGGUNLJGHW-UHFFFAOYSA-N
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Description

3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound of significant interest in medicinal chemistry research, built upon the privileged 8-azabicyclo[3.2.1]octane (tropane) scaffold. This high-purity reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. The 8-azabicyclo[3.2.1]octane core is a structurally constrained bicyclic amine that is frequently explored in drug discovery for its ability to interact with biological systems. Compounds featuring this scaffold have been investigated as potent and selective antagonists for various therapeutically relevant receptors. Published research on analogous structures has demonstrated their potential as mu-opioid receptor (MOR) antagonists, which may be useful for managing conditions like opioid-induced constipation , and as vasopressin V 1A receptor antagonists . Furthermore, 8-azabicyclo[3.2.1]octane-based benzylamines have been developed as high-affinity Neurokinin 1 (NK1) receptor antagonists . The specific substitution pattern of this compound—featuring a 3-methylidene group and an N-(naphthalen-1-ylmethyl)carboxamide moiety—makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex molecules aimed at these and other biological targets. Researchers can utilize this compound to probe new chemical space in the development of novel pharmacological tools and therapeutic candidates.

Properties

IUPAC Name

3-methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-14-11-17-9-10-18(12-14)22(17)20(23)21-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-8,17-18H,1,9-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYCNGGUNLJGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide, a compound belonging to the azabicyclo[3.2.1]octane family, has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interaction with monoamine transporters. This article synthesizes available research findings regarding its biological activity, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which is crucial for its interaction with biological targets. The molecular formula is C18H21N1O1C_{18}H_{21}N_{1}O_{1} with a molecular weight of approximately 267.37 g/mol.

Structural Features

  • Bicyclic Core : The azabicyclo[3.2.1]octane framework provides rigidity, influencing binding interactions.
  • Functional Groups : The presence of the naphthalenylmethyl group and the carboxamide moiety contribute to its pharmacological profile.

Interaction with Monoamine Transporters

Research indicates that derivatives of azabicyclo[3.2.1]octanes exhibit significant inhibitory activity on monoamine transporters, including:

  • Dopamine Transporter (DAT)
  • Serotonin Transporter (SERT)
  • Norepinephrine Transporter (NET)

Key Findings

  • Binding Affinity : The compound demonstrates varying affinities for DAT, SERT, and NET, with some derivatives showing Ki values in the nanomolar range.
    • For instance, a related derivative exhibited a Ki of 4.0 nM at DAT, indicating high potency .
  • Selectivity Profiles : Certain modifications enhance selectivity toward DAT over SERT and NET, which is crucial for minimizing side effects associated with broader monoamine transporter inhibition .

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

  • The introduction of specific substituents on the bicyclic core can significantly enhance binding affinity and selectivity.
  • For example, compounds with cyclopropylmethyl groups showed increased selectivity ratios (SERT/DAT = 1060) compared to other derivatives .

Study 1: Potency Comparison

A comparative study evaluated various derivatives against cocaine and GBR 12909, revealing that certain azabicyclo[3.2.1]octanes possess binding affinities three times greater than cocaine .

Study 2: Behavioral Impact

In vivo studies assessed the behavioral effects of these compounds in animal models, indicating potential applications in treating disorders related to dopamine dysregulation, such as ADHD and depression.

Data Table: Summary of Biological Activities

Compound DerivativeTargetKi (nM)Selectivity Ratio (SERT/DAT)
8-CyclopropylmethylDAT4.01060
8-ChlorobenzylDAT3.91358
Unsubstituted analogueDAT98N/A

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

The 8-azabicyclo[3.2.1]octane core is a common scaffold in medicinal chemistry. Variations arise from substituents at positions 3 and 8:

Compound Name Substituents (Position 3) Substituents (Position 8) Molecular Formula Key Features Reference
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane Methylidene (=CH₂) Boc-protected carboxamide C₁₃H₂₁NO₂ Boc group enhances stability
Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) Phenyl, methyl ester Methyl C₁₆H₂₁NO₂ Cocaine analog; DAT/SERT inhibition
Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Iodophenyl, methyl ester None (methyl ester at position 2) C₁₅H₁₈INO₂ Radioactive iodine for imaging
3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide Fluorine Oxan-4-yl carboxamide C₁₃H₂₁FN₂O₂ Fluorine enhances metabolic stability

Key Observations :

  • Position 3 : Methylidene groups (as in the target compound) are rare compared to phenyl or halogenated substituents. The methylidene may reduce steric hindrance while increasing reactivity.
  • Position 8 : Carboxamides (target compound) are less common than esters (e.g., Troparil) or alkyl groups. The naphthylmethyl group in the target compound provides enhanced hydrophobicity versus smaller aryl groups (e.g., phenyl in Troparil).

Functional Group Variations

Carboxamide vs. Ester Derivatives
  • Greater metabolic stability compared to esters.
  • Esters (e.g., Troparil):
    • Prone to hydrolysis, leading to shorter half-lives.
    • Used as prodrugs in some cases.
Aromatic Substituents
  • Naphthyl vs.
  • Halogenated Aromatics (e.g., 4-iodophenyl in ): Introduce radioisotopes for imaging or electron-withdrawing effects to modulate electronic properties.

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